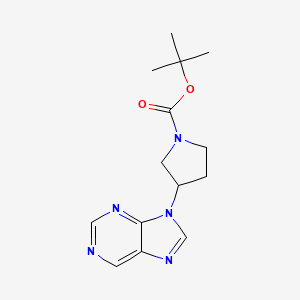
tert-Butyl 3-(9H-purin-9-yl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-(9H-purin-9-yl)pyrrolidine-1-carboxylate: is a compound that features a tert-butyl group attached to a pyrrolidine ring, which is further connected to a purine moiety
Vorbereitungsmethoden
The synthesis of tert-Butyl 3-(9H-purin-9-yl)pyrrolidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of 3-hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester. This intermediate is then reacted with purine derivatives under specific conditions to yield the final product .
For industrial production, the process may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The reaction conditions often include the use of solvents like dichloromethane and reagents such as Dess-Martin periodinane for oxidation steps .
Analyse Chemischer Reaktionen
tert-Butyl 3-(9H-purin-9-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like Dess-Martin periodinane.
Reduction: Employing reducing agents such as sodium borohydride.
Substitution: Reacting with nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include dichloromethane as a solvent and temperature control to optimize reaction rates and yields. The major products formed depend on the specific reaction pathway chosen .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of tert-Butyl 3-(9H-purin-9-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The purine moiety can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 3-(9H-purin-9-yl)pyrrolidine-1-carboxylate can be compared with similar compounds such as:
- tert-Butyl (3R)-3-(6-amino-8-oxo-7,8-dihydro-9H-purin-9-yl)pyrrolidine-1-carboxylate
- tert-Butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate
- tert-Butyl (3R)-3-(methylamino)pyrrolidine-1-carboxylate
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C14H19N5O2 |
|---|---|
Molekulargewicht |
289.33 g/mol |
IUPAC-Name |
tert-butyl 3-purin-9-ylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H19N5O2/c1-14(2,3)21-13(20)18-5-4-10(7-18)19-9-17-11-6-15-8-16-12(11)19/h6,8-10H,4-5,7H2,1-3H3 |
InChI-Schlüssel |
LGBFZLQVOVBMKO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2C=NC3=CN=CN=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




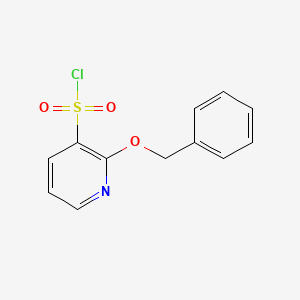
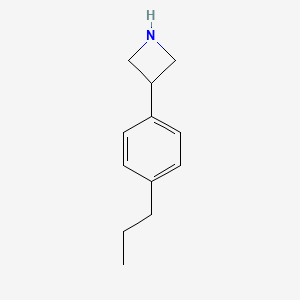
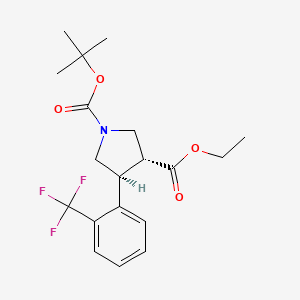

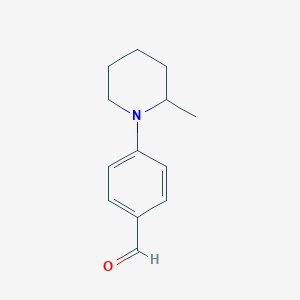
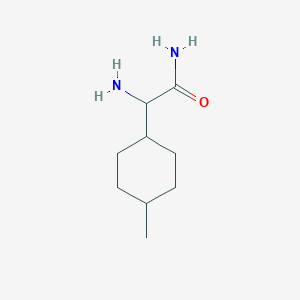
![2-(3-amino-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)ethanol](/img/structure/B13340859.png)
![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide](/img/structure/B13340872.png)
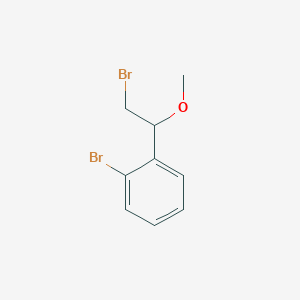
![3,6,7-trimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13340884.png)

![{2-Ethoxybicyclo[2.2.2]octan-2-yl}methanamine](/img/structure/B13340906.png)
